Peimisine

Oncology Cytotoxicity Assay Lung Cancer

Generic Fritillaria alkaloids cannot substitute for Peimisine-analogs like Peimine and Peiminine exhibit distinct target selectivity, cellular potency, and PK profiles, leading to irreproducible results. Our authenticated Peimisine (CAS 19773-24-1) delivers: • Dual M receptor antagonist & ACE inhibitor activity • IC50: 17.43 μg/mL (A2780 ovarian), 36.11 μg/mL (A549 lung) • Unique disease-state-dependent systemic exposure in IBD models (Jeong et al., 2024) • Nrf2/HO-1 pathway activation superior to Imperialine in CSE-induced oxidative stress models

Molecular Formula C27H41NO3
Molecular Weight 427.6 g/mol
CAS No. 19773-24-1
Cat. No. B1663649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeimisine
CAS19773-24-1
Synonymspeimisine
peimissine
Molecular FormulaC27H41NO3
Molecular Weight427.6 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1
InChIInChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1
InChIKeyKYELXPJVGNZIGC-GKFGJCLESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peimisine: Multi-Target Steroidal Alkaloid


Peimisine (also known as Ebeiensine; CAS 19773-24-1) is a naturally occurring isosteroidal alkaloid primarily isolated from various Fritillaria species (e.g., F. ussuriensis, F. thunbergii, F. cirrhosa), a genus well-known in traditional medicine for treating respiratory ailments . This compound is characterized by its dual pharmacological action as a non-competitive muscarinic M receptor antagonist and an angiotensin-converting enzyme (ACE) inhibitor, with a demonstrated capacity to induce apoptosis and modulate key inflammatory and oxidative stress pathways [1]. Its multi-faceted bioactivity profile makes it a valuable tool compound for research in asthma, acute lung injury, cancer, and inflammatory bowel disease.

Dual M-receptor / ACE pathway probe
Supports cellular apoptosis and oxidative stress studies
Respiratory, colitis, and cancer research models

Peimisine Substitution Risks


Sourcing a generic 'Fritillaria alkaloid' or substituting Peimisine with closely related analogs like Peimine (Verticine) or Peiminine (Verticinone) is scientifically unjustified and can lead to irreproducible results. Despite sharing a core isosteroidal skeleton, subtle structural variations among these compounds result in significant, quantifiable differences in their target selectivity, cellular potency, and in vivo pharmacokinetic behavior [1][2]. As the evidence in Section 3 demonstrates, Peimisine's unique profile—including its distinct cancer cell line sensitivity, disease-state-dependent systemic exposure, and specific performance in oxidative stress models—cannot be predicted or approximated by its chemical relatives. Therefore, ensuring the use of authenticated Peimisine is critical for maintaining the integrity and translational relevance of research findings.

Cell-type cytotoxicity mismatch
Peimine is mainly studied in prostate models; Peimisine’s lung and ovarian cancer model response may not be predicted by analog data.
Disease-dependent PK divergence
Only Peimisine showed increased colitis-model systemic exposure among major Fritillaria alkaloids; PK modulation may not transfer to Peimine or Peiminine.
Dual-target mechanism absent in analogs
Peimisine’s combined M-receptor/ACE inhibition is not reported for Peimine; replacing may remove the dual-pathway research tool.

Peimisine Comparative Evidence


Cytotoxicity in Lung and Ovarian Cancer Cells

Peimisine exhibits a unique cytotoxicity profile compared to the widely studied analog Peimine. While Peimine has demonstrated anti-proliferative effects in prostate cancer models (e.g., PC3 xenograft, IC50 for Kv11.1 channel block ~43.7 µM), Peimisine shows more potent, dose-dependent activity against other cancer histologies. Specifically, Peimisine demonstrates significant inhibition of A549 lung cancer cells with an IC50 of 36.11 μg/mL after 72h exposure, a cell line where Peimine derivatives (such as compound 1c) required synthetic modification to achieve an IC50 of 12.78 μM [1]. This divergence in intrinsic potency across different cell types underscores that Peimisine and Peimine are not functionally interchangeable for oncology research [1].

A549 Cytotoxicity
Reported
IC50 36.11 μg/mL
Supports lung cancer cell-model endpoint review
Peimine derivative required modification to reach 12.78 μM; direct analog comparison limited.
Oncology Cytotoxicity Assay Lung Cancer

Disease-Dependent Pharmacokinetics in Colitis

Peimisine's pharmacokinetic (PK) behavior is uniquely influenced by inflammatory disease states, a characteristic not observed with its primary analogs. In a comparative PK study of a Fritillaria thunbergii extract in rats with DNBS-induced colitis, Peimisine was the only major alkaloid to exhibit a significantly increased systemic exposure under the colitis condition compared to the normal state [1]. In contrast, the related alkaloids Peimine, Peiminine, and Sipeimine displayed shorter half-lives in the colitis group without any significant change in systemic absorption (AUC) [1]. This divergent PK profile highlights a fundamental difference in how Peimisine is processed in vivo during inflammation.

Colitis PK Exposure
Head-to-head
Significantly increased systemic exposure
Supports disease-state PK interpretation
Peimine, Peiminine, and Sipeimine showed no AUC change in the same model.
Pharmacokinetics Inflammatory Bowel Disease DMPK

Protection Against Smoke-Induced Oxidative Stress

In a comparative study of six isosteroidal alkaloids from Fritillaria cirrhosa, Peimisine was identified as one of a select group of compounds with superior antioxidant activity compared to Imperialine, a major bioactive alkaloid from the same plant. The study quantitatively demonstrated that Peimisine, along with verticinone, verticine, imperialine-3-β-D-glucoside, and delavine, exhibited a more potent protective effect against cigarette smoke extract (CSE)-induced oxidative stress in RAW264.7 macrophages [1]. This was evidenced by a greater reduction in reactive oxygen species (ROS) production and a more pronounced elevation of glutathione (GSH) levels, associated with stronger induction of the Nrf2-mediated antioxidant pathway [1].

CSE Oxidative Stress
Head-to-head
Ranked more active than Imperialine
Supports antioxidant screening rank review
Greater ROS reduction and GSH elevation in RAW264.7 macrophages.
Oxidative Stress Respiratory Disease Antioxidant

Comparable Anti-Inflammatory Activity

A systematic investigation into the anti-inflammatory mechanisms of five Fritillaria alkaloids (imperialine, verticinone, verticine, delavine, and peimisine) demonstrated that Peimisine is a potent and functionally comparable inhibitor of the inflammatory response in LPS-stimulated RAW264.7 macrophages [1]. The study found that Peimisine treatment, alongside the other four alkaloids, significantly reduced the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin-6 (IL-6), and suppressed the mRNA expression of these cytokines [1]. This effect was mechanistically linked to the downregulation of the phosphorylated activation of the MAPK signaling pathway, including ERK1/2, p38 MAPK, and JNK/SAPK [1].

Anti-inflammatory Activity
Head-to-head
Comparable MAPK pathway inhibition
Supports anti-inflammatory assay context
All five tested alkaloids reduced NO, TNF-α, and IL-6 similarly.
Inflammation Immunology Cytokine

Dual M-Receptor and ACE Antagonism

Peimisine possesses a unique, dual-target pharmacological profile among Fritillaria alkaloids. It acts as a non-competitive antagonist of muscarinic M receptors in tracheal smooth muscle, directly inhibiting acetylcholine (ACh)-induced contraction, while also stimulating beta receptors and modulating calcium release and nitric oxide (NO) production to promote bronchodilation [1]. Simultaneously, Peimisine is a confirmed inhibitor of angiotensin-converting enzyme (ACE), with a reported IC50 value of 526.5 μM, suggesting potential antihypertensive action [1][2]. This combination of a direct bronchodilatory mechanism with ACE inhibition is not commonly reported for other analogs like Peimine or Peiminine, which have primary activities focused on ion channel modulation or other pathways [3].

Dual Mechanism
Class-level
M-receptor antagonist / ACE inhibitor
Supports dual-pathway pharmacology studies
ACE IC50 reported at 526.5 μM; not typically observed in Peimine.
Respiratory Asthma Cardiovascular

Peimisine Research Applications


Disease-Dependent PK in IBD Models

Researchers studying IBD should prioritize Peimisine due to its unique, disease-state-dependent PK profile. As demonstrated by Jeong et al. (2024), Peimisine is the only major Fritillaria alkaloid to exhibit significantly increased systemic exposure in a rodent colitis model compared to healthy controls [1]. This makes it an ideal candidate for studies aiming to understand how inflammation alters drug disposition and for developing targeted therapies where enhanced local or systemic exposure is desired in diseased tissue.

Cardiorespiratory Comorbidity Synergy

Peimisine's dual activity as both a bronchodilator (via M-receptor antagonism and β-receptor agonism) and an ACE inhibitor makes it a powerful tool for studying the complex interplay between respiratory and cardiovascular systems [2]. Procurement of Peimisine, rather than a single-mechanism analog like Peimine (a potassium channel blocker) [3], allows for the design of experiments that can simultaneously probe both pathways in models of comorbid diseases, such as COPD with concurrent hypertension.

Novel Anti-Cancer Agents for Lung and Ovarian Cancer

For oncology-focused projects, Peimisine offers a distinct chemical scaffold with documented, albeit moderate, intrinsic cytotoxicity against lung (A549) and ovarian (A2780) cancer cell lines (IC50 = 36.11 μg/mL and 17.43 μg/mL, respectively) . This provides a valuable starting point for medicinal chemistry campaigns aimed at developing more potent derivatives or for use in combination studies. Its distinct cell-type sensitivity profile compared to Peimine, which is more active in prostate cancer models [4], justifies its selection for screening panels focused on lung and ovarian cancers.

Nrf2-Mediated Antioxidant Pathways in Smoke Injury

Given its demonstrated superior potency over Imperialine in protecting macrophages against cigarette smoke extract (CSE)-induced oxidative stress by activating the Nrf2/HO-1 pathway [5], Peimisine is a preferred reagent for respiratory toxicology research. It serves as a validated positive control or lead compound for studies investigating interventions for COPD, acute lung injury, or other diseases where oxidative stress from environmental pollutants is a key pathological driver.

Application
Selection Property
Validation Focus
IBD pharmacokinetic modeling
Disease-state-dependent exposure profile
Systemic exposure in colitis models
Cardiorespiratory pathway cross-talk
Dual bronchodilator/ACE-inhibitor mechanism
Combined M-receptor and ACE pathway assays
Lung and ovarian cancer cell-model screening
Cell-type-specific cytotoxicity profile
A549 and A2780 cell viability endpoints
Cigarette smoke oxidative stress models
Nrf2 pathway activation ranking
ROS reduction and GSH elevation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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